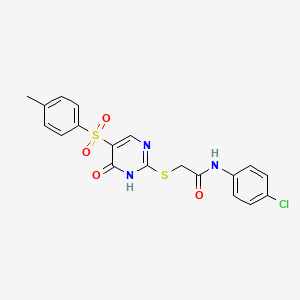

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

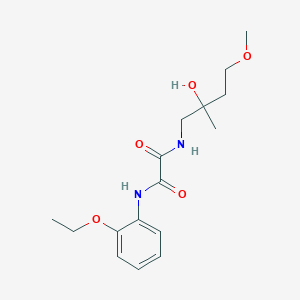

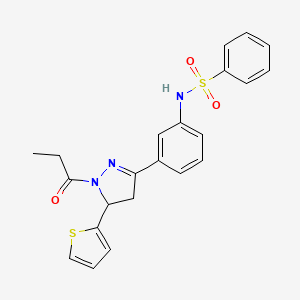

The compound N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound that features a thiadiazole ring, a thiazole moiety, and a phenoxyacetamide group. This structure suggests potential biological activity, given the known properties of thiadiazoles and thiazoles in medicinal chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a thiadiazole derivative with various reagents to introduce additional functional groups. For instance, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate can lead to the formation of cyanoacetamide derivatives, which can then be further modified to produce a range of heterocyclic compounds with potential antimicrobial properties . Similarly, the synthesis of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides involves the preparation of thiadiazol-2-yl derivatives followed by the introduction of a phenoxyacetamide group .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heteroatoms, including nitrogen and sulfur, which are integral to the thiadiazole and thiazole rings. These heteroatoms are responsible for the compounds' ability to interact with biological targets through various types of bonding and interactions, such as hydrogen bonding and metal coordination .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole and thiazole derivatives is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the nucleophilicity and electrophilicity of the compound. For example, the introduction of an amino group can enhance the nucleophilicity, allowing for further reactions such as alkylation or acylation . The reactivity of these compounds can be exploited to synthesize a wide array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole and thiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and the ability to form intramolecular and intermolecular hydrogen bonds can affect the compound's solubility, melting point, and stability. These properties are crucial when considering the compound's potential as a pharmaceutical agent, as they will affect its bioavailability and metabolic stability .

Scientific Research Applications

Design and Synthesis for Therapeutic Exploration

A series of analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, were synthesized to identify more potent glutaminase inhibitors with improved drug-like properties. These analogs demonstrated similar potency and better solubility compared to BPTES, showing potential in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, highlighting their therapeutic exploration potential Shukla et al., 2012.

Novel Compound Synthesis

The synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives via carbodiimide condensation showcased a convenient and rapid method for producing compounds with potential biological applications. These compounds were identified through IR, 1H NMR, and elemental analyses, indicating a broad scope for synthesizing novel compounds with varied biological activities Yu et al., 2014.

Antimicrobial and Antifungal Applications

The synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands demonstrated moderate activity against bacteria and fungi. These findings suggest a potential for the development of new antimicrobial and antifungal agents leveraging the structural features of these compounds Vinusha et al., 2015.

Potential Anticancer Agents

Newly synthesized 1,3,4-thiadiazole derivatives were investigated for their anticancer activities against MCF-7 and A549 tumor cell lines. Among these, a specific compound demonstrated promising cytotoxic activity, suggesting the potential of 1,3,4-thiadiazole derivatives as anticancer agents Çevik et al., 2020.

Anticonvulsant Quality Control

A study focused on the development of quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with significant anticonvulsive activity. This work highlights the importance of quality control in the development and standardization of new medicinal substances, especially those showing potential anticonvulsant properties Sych et al., 2018.

Future Directions

Thiazole derivatives have diverse biological activities and have been the subject of research for the development of new compounds related to this scaffold . Future research may focus on the design and development of different thiazole derivatives, including “N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide”, for various therapeutic applications.

Mechanism of Action

Target of action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary widely depending on their structure and functional groups.

Mode of action

The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical pathways

Thiazole derivatives can interact with various biochemical pathways. For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby affecting the biochemical pathways that these proteins or enzymes are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary depending on their structure and functional groups. Some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of action

The molecular and cellular effects of thiazole derivatives can vary widely. For example, some thiazole derivatives can inhibit the growth of certain types of cells or organisms, while others can stimulate certain biochemical reactions .

Action environment

The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .

properties

IUPAC Name |

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S3/c21-11(8-23-10-4-2-1-3-5-10)17-14-19-20-15(26-14)25-9-12(22)18-13-16-6-7-24-13/h1-7H,8-9H2,(H,16,18,22)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBIXTJRPCDSJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)

![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2532748.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)

![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)

![(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2532766.png)